molecular formula C17H12N2O3S B2600418 3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one CAS No. 866896-72-2

3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

Cat. No.: B2600418
CAS No.: 866896-72-2
M. Wt: 324.35
InChI Key: NGRFJSDLZJUVAK-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining a benzofuro[3,2-d]pyrimidine core with a methoxyphenyl and a sulfanylidene group, which contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the aza-Wittig reaction, where iminophosphoranes react with isocyanates to form carbodiimide intermediates. These intermediates are then treated with nucleophiles such as phenols or alcohols in the presence of a base like potassium carbonate (K₂CO₃) to yield the desired benzofuro[3,2-d]pyrimidin-4-one derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives on the methoxyphenyl ring.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one exerts its effects involves interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, the compound can disrupt the signaling processes that lead to cell growth and proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one stands out due to its unique combination of a methoxyphenyl group and a sulfanylidene moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

3-(4-methoxyphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A benzofuran ring fused to a pyrimidine ring.
  • A methoxy group attached to a phenyl ring.
  • A sulfanylidene functional group.

Molecular Formula: C18H14N2O3S
Molecular Weight: 342.38 g/mol
IUPAC Name: 3-(4-methoxyphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzofuran Ring: Achieved through cyclization reactions with appropriate precursors.
  • Introduction of the Pyrimidine Ring: Often involves reagents like guanidine under specific conditions.
  • Functional Group Modifications: The methoxy and thioxo groups are introduced via nucleophilic substitution or addition reactions.

Antimicrobial Activity

Research has indicated that 3-(4-methoxyphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one exhibits significant antibacterial activity against various strains of bacteria. For instance, studies have shown effective inhibition against:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria typically range from 6 to 12 mg/mL, indicating promising antibacterial properties compared to standard antibiotics .

The mechanism through which this compound exerts its biological effects appears to involve:

  • Binding to specific enzymes or receptors, inhibiting their activity.
  • Modulating cellular pathways such as signal transduction and gene expression.
    The presence of the thioxo group is crucial for its binding affinity and specificity .

Study 1: Antibacterial Efficacy

A study conducted by researchers at Ondo State University demonstrated the antibacterial efficacy of synthesized compounds related to 3-(4-methoxyphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one. The compounds showed significant activity against multiple bacterial strains with MIC values ranging from 6 to 12 mg/mL .

Study 2: Cytotoxicity Assays

In another investigation, the cytotoxic effects on cancer cell lines were assessed. The compound exhibited antiproliferative effects against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells. IC50 values were reported at approximately 226 μg/mL for HeLa cells and 242.52 μg/mL for A549 cells, suggesting potential as an anticancer agent .

Data Table: Biological Activity Summary

Biological ActivityTarget Organisms/CellsMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus6 - 12 mg/mL
Escherichia coli6 - 12 mg/mL
Klebsiella pneumoniae6 - 12 mg/mL
Pseudomonas aeruginosa6 - 12 mg/mL
CytotoxicityHeLa cellsIC50 = 226 μg/mL
A549 cellsIC50 = 242.52 μg/mL

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization, sulfanyl group introduction, and functionalization of the benzofuropyrimidinone core. Key steps may include:

  • Core formation : Cyclocondensation of substituted benzofuran precursors with thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF) .
  • Methoxyphenyl incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-methoxyphenyl group, requiring palladium catalysts and controlled pH .
  • Sulfanylidene introduction : Thiolation using Lawesson’s reagent or H2S gas in anhydrous conditions . Optimization focuses on temperature control (60–120°C), solvent selection (e.g., THF for solubility), and purification via column chromatography or recrystallization .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

Structural validation relies on:

  • X-ray crystallography : Single-crystal diffraction to resolve bond lengths/angles and confirm the fused benzofuropyrimidinone system. SHELXL software is commonly used for refinement .
  • Spectroscopy :

  • <sup>1</sup>H/<sup>13</sup>C NMR : To verify proton environments (e.g., methoxy group at δ ~3.8 ppm) and aromatic systems.
  • Mass spectrometry (ESI-HRMS) : For molecular ion confirmation and purity assessment .
    • Elemental analysis : To validate stoichiometry, particularly for sulfur content .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what contradictions arise between in silico and experimental data?

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model binding to enzymes like kinases or DNA topoisomerases. The methoxyphenyl and sulfanylidene groups often show affinity for hydrophobic pockets .
  • Contradictions : Discrepancies may arise in binding energy predictions versus experimental IC50 values due to solvation effects or conformational flexibility unaccounted for in rigid docking . Hybrid QM/MM methods improve accuracy by incorporating electronic environment effects .

Q. What challenges exist in resolving crystallographic data inconsistencies for this compound, and how can SHELX tools address them?

  • Twinned crystals or poor diffraction : Common issues due to flexible substituents (e.g., methoxyphenyl). SHELXD/SHELXE enable robust phase determination via dual-space recycling, even with low-resolution data (~2.5 Å) .
  • Disorder modeling : SHELXL’s PART instruction refines disordered regions (e.g., rotating methoxy groups) by partitioning occupancy .

Q. How do researchers reconcile conflicting pharmacological data, such as varying cytotoxicity across cell lines?

  • Mechanistic profiling : Compare compound uptake (via LC-MS) and target expression (e.g., Western blot for kinase levels) across cell lines .
  • Metabolic stability assays : Liver microsome studies identify cytochrome P450-mediated degradation, which may explain potency drops in certain models .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to distinguish biological variability from experimental noise .

Q. Methodological Tables

Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield Optimization TipsReference
CyclizationThiourea, DMF, 110°C, 12hUse microwave-assisted synthesis
Methoxyphenyl couplingPd(PPh3)4, K2CO3, DME/H2ODegas solvents to prevent oxidation
Sulfanylidene additionLawesson’s reagent, toluene, refluxProtect from moisture

Table 2. Crystallographic Refinement Metrics

ParameterTypical Range (This Compound)SHELX CommandsReference
R1 factor0.05–0.07L.S. 10, FMAP 2 for Fourier
C-C bond precision±0.01 ÅBOND $H for hydrogen placement

Properties

CAS No.

866896-72-2

Molecular Formula

C17H12N2O3S

Molecular Weight

324.35

IUPAC Name

3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C17H12N2O3S/c1-21-11-8-6-10(7-9-11)19-16(20)15-14(18-17(19)23)12-4-2-3-5-13(12)22-15/h2-9H,1H3,(H,18,23)

InChI Key

NGRFJSDLZJUVAK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S

solubility

not available

Origin of Product

United States

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